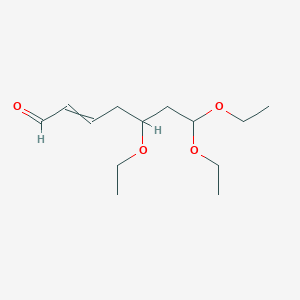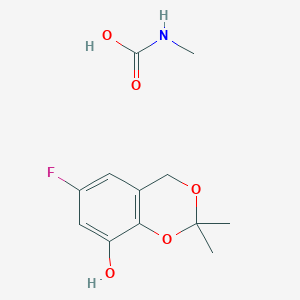
6-fluoro-2,2-dimethyl-4H-1,3-benzodioxin-8-ol;methylcarbamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-fluoro-2,2-dimethyl-4H-1,3-benzodioxin-8-ol;methylcarbamic acid is a complex organic compound with a unique structure that includes a benzodioxin ring substituted with a fluorine atom and a methylcarbamic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-2,2-dimethyl-4H-1,3-benzodioxin-8-ol;methylcarbamic acid typically involves multiple steps, starting with the formation of the benzodioxin ring. One common method involves the reaction of a suitable phenol derivative with formaldehyde and a fluorinating agent under acidic conditions to introduce the fluorine atom. The resulting intermediate is then subjected to further reactions to introduce the methylcarbamic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-2,2-dimethyl-4H-1,3-benzodioxin-8-ol;methylcarbamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
6-fluoro-2,2-dimethyl-4H-1,3-benzodioxin-8-ol;methylcarbamic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-fluoro-2,2-dimethyl-4H-1,3-benzodioxin-8-ol;methylcarbamic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and the benzodioxin ring play crucial roles in its activity, influencing its binding affinity and reactivity. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 6-fluoro-4H-1,3-benzodioxin-8-yl)methanamine
- 2-{[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]thio}-1,3-benzothiazole
- N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-3,5-dimethyl-4-isoxazolecarboxamide
Uniqueness
6-fluoro-2,2-dimethyl-4H-1,3-benzodioxin-8-ol;methylcarbamic acid is unique due to its specific substitution pattern and the presence of both a fluorine atom and a methylcarbamic acid group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
90682-35-2 |
|---|---|
Molecular Formula |
C12H16FNO5 |
Molecular Weight |
273.26 g/mol |
IUPAC Name |
6-fluoro-2,2-dimethyl-4H-1,3-benzodioxin-8-ol;methylcarbamic acid |
InChI |
InChI=1S/C10H11FO3.C2H5NO2/c1-10(2)13-5-6-3-7(11)4-8(12)9(6)14-10;1-3-2(4)5/h3-4,12H,5H2,1-2H3;3H,1H3,(H,4,5) |
InChI Key |
URXQSLCLJZZZKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC2=C(O1)C(=CC(=C2)F)O)C.CNC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


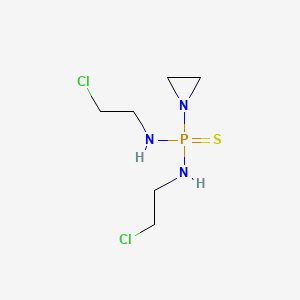
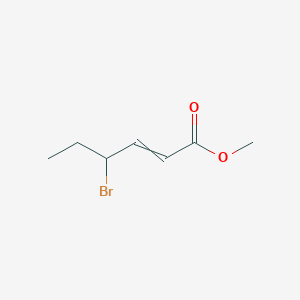

![3,3-Diethoxy-6-oxa-3-silabicyclo[3.1.0]hexane](/img/structure/B14366450.png)
![3-[(Oxan-2-yl)oxy]oxolan-2-ol](/img/structure/B14366456.png)
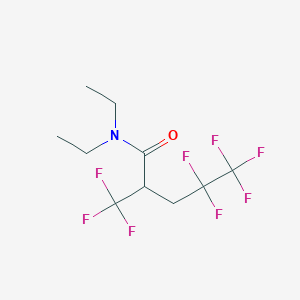
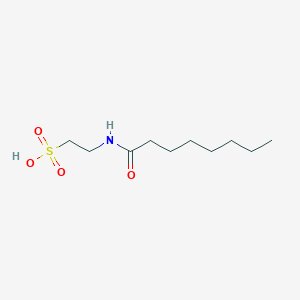
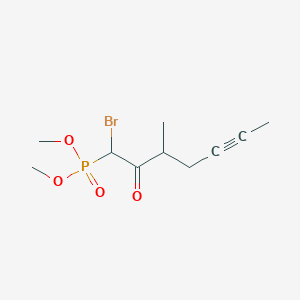
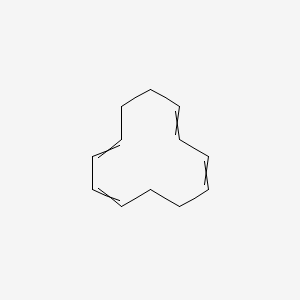

![1-Phenyl-1-sulfanylideneoctahydro-4H-1lambda~5~-cyclopenta[b]phosphinin-4-one](/img/structure/B14366506.png)
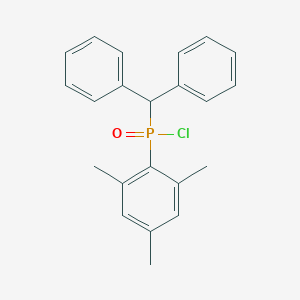
![1,2-Dimethoxy-4-[2-(2-methoxyphenoxy)ethyl]benzene](/img/structure/B14366520.png)
